n-Benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea

Description

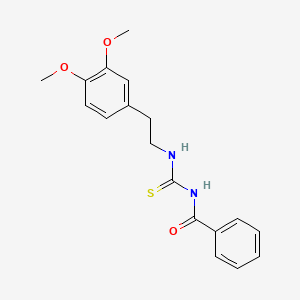

N-Benzoyl-N'-(3,4-dimethoxyphenethyl)thiourea is a substituted thiourea derivative characterized by a benzoyl group at the N-terminus and a 3,4-dimethoxyphenethyl moiety at the N'-terminus. The compound’s structure (Fig. 1) features a thiocarbonyl core flanked by aromatic systems, with methoxy groups at the 3- and 4-positions of the phenethyl chain.

For example, N-(2,4-dichloro)benzoyl-N’-phenylthiourea was prepared by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride in tetrahydrofuran (THF) under reflux . A similar approach could apply to the target compound, substituting 3,4-dimethoxyphenethylamine for the phenyl group.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-22-15-9-8-13(12-16(15)23-2)10-11-19-18(24)20-17(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMOQRMLGFXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351748 | |

| Record name | n-benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52187-32-3 | |

| Record name | NSC165004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-3-(3,4-DIMETHOXYPHENETHYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea typically involves the reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine in the presence of ammonium thiocyanate. The reaction is carried out in a suitable solvent such as acetone under reflux conditions. The general reaction scheme is as follows:

Preparation of Benzoyl Chloride: Benzoic acid is reacted with thionyl chloride to form benzoyl chloride.

Formation of Thiourea: Benzoyl chloride is then reacted with 3,4-dimethoxyphenethylamine and ammonium thiocyanate in acetone under reflux conditions to form n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea.

Industrial Production Methods

Industrial production of n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoyl and dimethoxyphenethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Substituted benzoyl or dimethoxyphenethyl derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that thiourea derivatives, including n-benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea, exhibit significant anticancer properties. For instance, studies on related thiourea compounds have shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in cancer cell survival and proliferation .

- Case Study : A study evaluating a similar thiourea derivative demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent .

Antimicrobial Activity

Thioureas are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This is particularly relevant given the rising concern over antimicrobial resistance.

- Case Study : A series of benzoylthiourea derivatives were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain substitutions on the thiourea structure enhanced antibacterial efficacy .

Potential Therapeutic Applications

Based on its biological activities, this compound presents several potential therapeutic applications:

- Cancer Treatment : Given its anticancer properties, this compound could be explored as a candidate for developing new chemotherapeutic agents targeting specific cancer types.

- Antimicrobial Agents : Its effectiveness against bacterial pathogens suggests that it could be developed into a novel antimicrobial treatment option, especially in light of increasing antibiotic resistance.

- Anti-inflammatory Applications : Thioureas have been studied for their anti-inflammatory effects, which could provide additional therapeutic avenues.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with other thiourea derivatives:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Moderate (IC50 values vary by cell line) | Effective against certain strains |

| N-benzoyl-3-allylthiourea | Similar | High (IC50 0.64 mM on MCF-7/HER-2) | Moderate |

| N-benzoyl-N'-(4-fluorophenyl)thiourea | Similar | Low to Moderate | High against E. coli |

Mechanism of Action

The mechanism of action of n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Properties :

- Electronic Effects : Methoxy groups are electron-donating, which may stabilize intramolecular hydrogen bonds (as seen in N-benzoyl-N’-(2-pyridyl)thiourea conformers) and influence reactivity .

- Bioactivity : Thiourea derivatives with aromatic substituents often exhibit antimicrobial and anticancer activities, as demonstrated by compounds like N-benzoyl-N’-phenylthiourea (BFTU) and its halogenated analogs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents on the benzoyl and arylthiourea moieties significantly impact biological activity and physicochemical properties. Key analogs include:

Key Observations :

Anticancer Activity

- EGFR Inhibition : Chlorinated BFTU derivatives (e.g., 3-Cl-BFTU) show strong EGFR binding, inhibiting tumor proliferation .

- Cytotoxicity : N-(2,4-Dichloro)benzoyl-N’-phenylthiourea exhibits IC₅₀ values lower than hydroxyurea in breast cancer models .

- Metal Complexes : Platinum(II)-thiourea complexes with benzoyl groups demonstrate superior stability and receptor interaction compared to cisplatin .

Antimicrobial Activity

- Benzoylthiourea Derivatives : Substitutions like p-methylbenzoyl or benzenesulfonamide enhance antifungal and antibacterial activity .

Mechanistic Insights :

Methoxy groups in the target compound may improve membrane permeability, while aromatic stacking interactions with receptors could mimic halogenated analogs .

Physicochemical and Electronic Properties

Conformational Stability : Trans-cis conformers of N-benzoylthioureas are more stable than cis-trans due to H-bonding, as shown in DFT studies .

Biological Activity

n-Benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea is a synthetic compound belonging to the thiourea class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, analgesic effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a benzoyl group and a 3,4-dimethoxyphenethyl moiety attached to a thiourea scaffold. This structural configuration is believed to enhance its lipophilicity and binding affinity to various biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of thiourea derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D), with IC50 values indicating effective inhibition of cell proliferation. In particular, it was found to be more effective than standard chemotherapeutic agents like hydroxyurea in some cases .

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity . Additionally, flow cytometry analyses revealed that treated cells accumulate in the S phase of the cell cycle, suggesting that the compound disrupts normal cell cycle progression.

Analgesic Activity

Research has also explored the analgesic properties of thiourea derivatives. A study evaluating various N-benzoylthiourea derivatives indicated that certain analogs possess significant analgesic effects through their action on vanilloid receptors . While specific data on this compound's analgesic activity is limited, its structural similarities to other active compounds suggest potential efficacy in pain management.

Case Studies

- Cytotoxicity Assessment : In a comparative study involving multiple thiourea derivatives, this compound demonstrated superior activity against MCF-7 and T47D cells compared to other structurally related compounds. The study highlighted the importance of substituent groups in enhancing biological activity .

- Mechanistic Insights : Another investigation into the molecular mechanisms revealed that treatment with thiourea derivatives resulted in alterations in cell morphology and viability. The study emphasized the need for further research on the apoptotic pathways activated by these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for n-Benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Schotten-Baumann reaction, using benzoyl chloride derivatives and substituted phenylthiourea precursors. Key steps include:

- Low-temperature initiation : Mixing precursors (e.g., 3,4-dimethoxyphenethylamine derivatives) with benzoyl chloride in tetrahydrofuran (THF) under ice-cooling to minimize side reactions .

- Reflux conditions : Heating the mixture at 100°C for 8–10 hours to ensure complete acylation. Reaction progress is monitored via TLC (silica gel F254 plates) .

- Purification : Recrystallization from hot ethanol or acetone to yield needle-shaped crystals. Yield optimization requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization involves:

- Spectroscopy : FT-IR confirms thiocarbonyl (C=S, ~1250–1350 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups. ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O/S interactions) and dihedral angles between aromatic planes, critical for understanding molecular conformation .

Q. What preliminary assays are used to evaluate biological activity?

- Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, T47D) and normal cells (e.g., Vero) via MTT assay:

- Dose-response curves : Test concentrations from 1–100 μM for 48–72 hours.

- Selectivity index (SI) : Calculated as IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate potential therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this thiourea derivative?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogenated benzoyl groups (e.g., 2,4-dichloro) or modified phenethyl chains (e.g., nitro/cyano substituents). Compare cytotoxic potency and lipophilicity (logP) .

- Receptor docking studies : Use molecular dynamics to simulate binding to targets like sirtuin-1 or EGFR, guided by crystallographic data from related thioureas .

Q. How to resolve contradictions in cytotoxicity data between similar thiourea derivatives?

- Methodological Answer :

- Batch consistency : Verify purity via HPLC (>95%) and elemental analysis. Impurities (e.g., unreacted amines) may skew results .

- Assay standardization : Normalize protocols for cell passage number, serum concentration, and incubation time. Cross-validate using multiple cell lines .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., benzamide derivatives) .

- Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for thiourea cleavage or demethylation of methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.